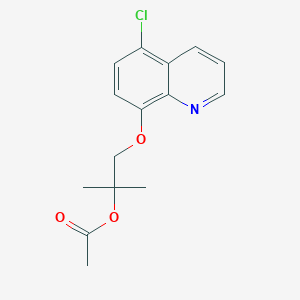

1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate

CAS No.:

Cat. No.: VC15897161

Molecular Formula: C15H16ClNO3

Molecular Weight: 293.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16ClNO3 |

|---|---|

| Molecular Weight | 293.74 g/mol |

| IUPAC Name | [1-(5-chloroquinolin-8-yl)oxy-2-methylpropan-2-yl] acetate |

| Standard InChI | InChI=1S/C15H16ClNO3/c1-10(18)20-15(2,3)9-19-13-7-6-12(16)11-5-4-8-17-14(11)13/h4-8H,9H2,1-3H3 |

| Standard InChI Key | XUKVTVQAVQNOTC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC(C)(C)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |

Introduction

Structural and Synthetic Considerations

Molecular Architecture

The compound’s structure combines a halogenated quinoline scaffold with a sterically hindered ether-acetate side chain. The quinoline nucleus (CHNCl) features a chlorine atom at position 5 and an ether linkage at position 8. The 2-methylpropan-2-yloxy group introduces branching, while the acetate ester enhances lipophilicity, a critical factor in bioavailability and membrane permeability .

Synthetic Pathways

Although no explicit synthesis of this compound is documented in the reviewed literature, its preparation likely involves:

-

Quinoline Functionalization: Chlorination at position 5 could be achieved via electrophilic substitution using Cl sources (e.g., Cl, SOCl) under acidic conditions .

-

Ether Formation: Nucleophilic aromatic substitution (SNAr) at position 8 with 2-methylpropan-2-ol, facilitated by deprotonation using bases like KCO or EtN .

-

Esterification: Acetylation of the secondary alcohol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., DMAP) .

This hypothetical route mirrors methods described for analogous quinoline ethers and esters, where chemoselective reactions ensure regiochemical control .

Physicochemical Properties

Solubility and Stability

The acetate ester likely enhances solubility in organic solvents (e.g., DMSO, chloroform) while the chloroquinoline core contributes to crystalline solid-state behavior. Hydrolytic stability of the ester group depends on pH, with susceptibility to basic conditions leading to deacetylation .

Spectroscopic Characterization

-

NMR: The quinoline protons (H-2, H-3, H-4, H-6, H-7) would appear as distinct multiplets in the aromatic region (δ 7.5–9.0 ppm). The acetate methyl group would resonate as a singlet near δ 2.1 ppm, while the tert-butyl ether group would show a singlet for its nine equivalent protons at δ 1.2–1.4 ppm .

-

IR: Key stretches include C=O (ester, ~1740 cm), C-O (ether, ~1250 cm), and C-Cl (aromatic, ~750 cm) .

Biological Activity and Applications

Antiviral Activity

Molecular docking studies of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) revealed binding affinity to SARS-CoV-2 M comparable to Darunavir . The acetate moiety in the target compound could facilitate interactions with protease active sites, suggesting potential antiviral utility warranting further investigation.

Material Science Applications

Quinoline-based compounds are employed in OLEDs and sensors due to their luminescent properties. The electron-withdrawing chlorine and ester groups may tune emission spectra, making this derivative a candidate for optoelectronic materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume